molecular formula C22H26N2O2 B1630007 2,2-Bis(3-amino-4-hydroxyphenyl)adamantane CAS No. 753023-32-4

2,2-Bis(3-amino-4-hydroxyphenyl)adamantane

Cat. No.: B1630007
CAS No.: 753023-32-4
M. Wt: 350.5 g/mol
InChI Key: KFYFUBUELUHIJF-UHFFFAOYSA-N
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Description

2,2-Bis(3-amino-4-hydroxyphenyl)adamantane is an organic compound with the molecular formula C22H26N2O2. It is characterized by the presence of two amino and two hydroxy groups attached to a phenyl ring, which is further connected to an adamantane core. This compound is known for its multifunctional properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,2-Bis(3-amino-4-hydroxyphenyl)adamantane typically involves several steps:

    Nitration: 2,2-bis(3-nitrophenyl)adamantane is synthesized by treating adamantane with a mixture of sulfuric acid and nitric acid.

    Reduction: The nitro groups are reduced to amino groups using reducing agents such as sodium bisulfite.

    Diazotization: The amino groups are converted to diazo compounds under alkaline conditions.

    Final Reaction: The diazo compounds react with nitrous acid or nitrate to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(3-amino-4-hydroxyphenyl)adamantane undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form amines.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Bis(3-amino-4-hydroxyphenyl)adamantane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(3-amino-4-hydroxyphenyl)adamantane involves its interaction with molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific effects, such as inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(3-amino-4-hydroxyphenyl)adamantane is unique due to its specific combination of amino and hydroxy groups attached to an adamantane core. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in materials science and organic synthesis.

Properties

IUPAC Name

2-amino-4-[2-(3-amino-4-hydroxyphenyl)-2-adamantyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c23-18-10-14(1-3-20(18)25)22(15-2-4-21(26)19(24)11-15)16-6-12-5-13(8-16)9-17(22)7-12/h1-4,10-13,16-17,25-26H,5-9,23-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYFUBUELUHIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C4=CC(=C(C=C4)O)N)C5=CC(=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630557
Record name 4,4'-(Tricyclo[3.3.1.1~3,7~]decane-2,2-diyl)bis(2-aminophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753023-32-4
Record name 4,4'-(Tricyclo[3.3.1.1~3,7~]decane-2,2-diyl)bis(2-aminophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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